tert-Butyl (4-aminobutyl)carbamate hydrochloride
CAS No.: 33545-98-1
VCID: VC21538635
Molecular Formula: C9H21ClN2O2
Molecular Weight: 224.73 g/mol
* For research use only. Not for human or veterinary use.

Description |
tert-Butyl (4-aminobutyl)carbamate hydrochloride, also known as 4-[(tert-butoxycarbonyl)amino]butan-1-aminium chloride, is a derivative of tert-Butyl N-(4-aminobutyl)carbamate. It is a crucial intermediate in organic synthesis, particularly in the preparation of pharmacologically active compounds and as a protecting group for amines. This compound is widely used in medicinal chemistry, agrochemicals, and biological research due to its versatile chemical properties. SynthesisThe synthesis of tert-Butyl (4-aminobutyl)carbamate hydrochloride typically involves the reaction of tert-Butyl N-(4-aminobutyl)carbamate with hydrochloric acid. This process converts the carbamate into its hydrochloride salt, which is more stable and easier to handle. Applications
Research FindingsRecent studies have highlighted the importance of carbamate derivatives in medicinal chemistry. While tert-Butyl (4-aminobutyl)carbamate hydrochloride itself has not been extensively studied in biological systems, its parent compound, tert-Butyl N-(4-aminobutyl)carbamate, is known for its role in enhancing the nucleophilicity of amino groups, thus facilitating interactions with biological targets. |
---|---|
CAS No. | 33545-98-1 |
Product Name | tert-Butyl (4-aminobutyl)carbamate hydrochloride |
Molecular Formula | C9H21ClN2O2 |
Molecular Weight | 224.73 g/mol |
IUPAC Name | 4-[(2-methylpropan-2-yl)oxycarbonylamino]butylazanium;chloride |
Standard InChI | InChI=1S/C9H20N2O2.ClH/c1-9(2,3)13-8(12)11-7-5-4-6-10;/h4-7,10H2,1-3H3,(H,11,12);1H |
Standard InChIKey | GWPFSBFDCMJTSD-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCCCC[NH3+].[Cl-] |
Canonical SMILES | CC(C)(C)OC(=O)NCCCC[NH3+].[Cl-] |
Synonyms | 33545-98-1;tert-Butyl(4-aminobutyl)carbamatehydrochloride;N-BOC-1,4-DIAMINOBUTANE-HCl;Boc-DAB*HCl;n-boc-1,4-diaminobutanehydrochloride;N-Boc-putrescine;SCHEMBL2121609;CTK8B3782;MolPort-003-981-815;ANW-43162;MFCD02090802;SBB070572;AKOS007930818;CS18648;AK-38378;OR054938;N(1)-Boc-1,4-diaminobutanehydrochloride;AB0000611;AB1011914;DB-068857;KB-144402;ST2419893;TC-065830;4CH-013238;FT-0084209 |
PubChem Compound | 44828815 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume